2-Chloro-N,N-dipropylacetamide
Overview
Description
2-Chloro-N,N-dipropylacetamide is an organic compound with the molecular formula C8H16ClNO. It is a chlorinated amide, commonly used in various chemical and industrial applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of other chemical substances .
Scientific Research Applications
2-Chloro-N,N-dipropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and handling in a well-ventilated place .
Mechanism of Action
Target of Action
It is known that the compound has significant antifungal activity, particularly against strains of aspergillus flavus . This suggests that its targets may be specific proteins or enzymes essential to the growth and survival of these fungal organisms.
Mode of Action
It is suggested that the compound may bind to ergosterol on the fungal plasma membrane . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death. Additionally, 2-Chloro-N,N-dipropylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase , an enzyme crucial for DNA replication and repair.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with ergosterol and inhibition of thymidylate synthase . Disruption of ergosterol synthesis can affect the integrity and function of the fungal cell membrane, leading to cell death. Inhibition of thymidylate synthase can disrupt DNA synthesis, preventing cell replication and growth.
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the fungal cell membrane and inhibition of DNA synthesis . These effects can lead to cell death and prevent the growth and replication of fungal organisms, thereby exhibiting its antifungal activity.
Biochemical Analysis
Biochemical Properties
2-Chloro-N,N-dipropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins . These interactions can influence the activity of proteases, thereby affecting protein degradation and turnover.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound binds to certain transcription factors, altering their activity and subsequently affecting the expression of target genes . This mechanism is essential for understanding how this compound influences cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dipropylacetamide typically involves the reaction of N,N-dipropylamine with chloroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature, and the chloroacetyl chloride is added dropwise to the amine solution. The reaction is exothermic and requires careful temperature control .
Industrial Production Methods
For industrial-scale production, the process is similar but involves larger quantities and more controlled conditions. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems. The product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dipropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form N,N-dipropylacetamide and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted amides or thiol derivatives.
Hydrolysis: N,N-dipropylacetamide and hydrochloric acid.
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N,N-dibutylacetamide
Uniqueness
2-Chloro-N,N-dipropylacetamide is unique due to its specific alkyl chain length, which affects its chemical reactivity and physical properties. Compared to its dimethyl and diethyl counterparts, the dipropyl derivative has different solubility and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
2-chloro-N,N-dipropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVRXDVDQMBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277218 | |
Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-37-9 | |
Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-dipropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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